molecular formula C14H26O4 B1582713 Dipentyl succinate CAS No. 645-69-2

Dipentyl succinate

Cat. No. B1582713
CAS RN: 645-69-2
M. Wt: 258.35 g/mol
InChI Key: JYCRKSLWSLBYLT-UHFFFAOYSA-N
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Description

Dipentyl succinate is a chemical compound with the linear formula C14H26O4 . It has a CAS number of 645-69-2 and a molecular weight of 258.361 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Role in Tumorigenesis and Progression

Dipentyl succinate, as a derivative of succinate, is related to the broader function of succinate in the body. Succinate, a tricarboxylic acid cycle metabolite, has been extensively studied for its role in metabolism. However, recent research has uncovered its unexpected roles outside of metabolism, such as acting as an inflammatory signal or a carcinogenic initiator. This is particularly relevant in the context of succinate dehydrogenase gene mutations and abnormal succinate accumulation observed in various malignancies. High concentrations of succinate in tumor microenvironments have been shown to actively participate in tumorigenesis (Zhao, Mu, & You, 2017).

Influence on Immune Response

The immune response is another area where succinate has been found to have significant effects. For instance, succinate has been used to augment the immune response in both experimental immunology and practical vaccination. The balance between its adjuvanticity and toxicity has been a focus of research for over six decades, with various side effects attributed to its unintentional stimulation of different immune system mechanisms (Gupta et al., 1993).

Photolysis Studies and Chemical Reactions

In chemical studies, the behavior of dipentyl succinate during photolysis has been examined. For example, the photolyses of anisole and pentyl chloroacetate in isotropic media produced both alkylation products and dipentyl succinate. This study highlighted the effects of cyclodextrin on these reactions, showing selective product distribution influenced by a cage effect and geometric control in aqueous solutions (Bantu, Kupfer, & Brinker, 1994).

Succinate in Respiration and Metabolism

Succinate's role in enhancing the O2 consumption of excised tissues, particularly under low O2 tensions characteristic of circulatory shock, has been studied. This research aimed to understand succinate's impact on respiration and essential metabolic processes, including brain (acetylcholine synthesis), liver (urea synthesis), and various muscle tissues (Furchgott & Shorr, 1948).

Inflammation Signaling

Succinate, apart from its metabolic role, has emerged as an important signaling molecule in inflammation. It has been shown to stabilize transcription factors in tumors and activated macrophages, stimulate dendritic cells via its receptor, and modulate protein post-translational modifications. These diverse functions of succinate suggest its broader role in cellular activation beyond metabolism (Mills & O’Neill, 2014).

Safety And Hazards

When handling Dipentyl succinate, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of any spill or leak .

properties

IUPAC Name

dipentyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRKSLWSLBYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214754
Record name Dipentyl succinate
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URL https://comptox.epa.gov/dashboard/DTXSID30214754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipentyl succinate

CAS RN

645-69-2
Record name Dipentyl succinate
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Record name Dipentyl succinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diamyl succinate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1501
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Record name Dipentyl succinate
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Record name Dipentyl succinate
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Record name Dipentyl succinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NR Bantu, R Kupfer, UH Brinker - Tetrahedron letters, 1994 - Elsevier
The photolyses of anisole (1) and pentyl chloroacetate (2b) in isotropic media produce both alkylation products 3b–5b and dipentyl succinate (6b). In α- and β-CD complexes in …
Number of citations: 8 www.sciencedirect.com
R Ravotti, O Fellmann, LJ Fischer, J Worlitschek… - Materials, 2020 - mdpi.com
Esters present several advantages when compared to traditional materials used for thermal energy storage, amongst which are better sustainability and greater chemical stability. …
Number of citations: 13 www.mdpi.com
Q Wang, Q Jia, P Ma - Journal of Chemical & Engineering Data, 2012 - ACS Publications
A new universal method was proposed for the prediction of properties of organic compounds, such as critical properties, normal boiling point, and the enthalpy of vaporization. In this …
Number of citations: 27 pubs.acs.org
D Lu, Y Xu, Z Chen, S Han - Research on Chemical Intermediates, 2022 - Springer
Several attempts have been made to obtain aliphatic dicarboxylic diesters from esterification reaction to develop the biomass-derived platform molecules and green manufacturing …
Number of citations: 2 link.springer.com
G Simonsen, R Ravotti, P O'Neill… - … and Sustainable Energy …, 2023 - Elsevier
Harnessing the potential of phase change materials can revolutionise thermal energy storage, addressing the discrepancy between energy generation and consumption. Phase change …
Number of citations: 3 www.sciencedirect.com
ST REID, WM HORSPOOL - Photochemistry: Volume 27, 1996 - books.google.com
… In competition with this, dipentyl succinate is formed presumably by dimerization of the radical formed by CC1 bond fission. When the reactions are carried out in a or p-cyclodextrin in …
Number of citations: 0 books.google.com
JS Swan, D Howie, SM Burtles - The Quality of Foods and …, 2012 - books.google.com
A descriptive terminology has been developed and this has made it possible to define precisely the various flavour aspects both in the final product and at tndividual stages of production…
Number of citations: 0 books.google.com
ST Reid, A Gilbert - Photochemistry: Volume 27, 1996 - books.google.com
There has been a number of reviews published within the year which are of relevance to the subject matter of this Chapter. Topics include the photo-chemistry of enamines and …
Number of citations: 1 books.google.com
MG Rosenberg - 2002 - search.proquest.com
… Moreover, the formation of dipentyl succinate (29) was inhibited in both a- and /7-CyD, suggesting a durable cage effect, ie, no molecular diffusion. …
Number of citations: 2 search.proquest.com

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